Scytonemin

Description

Properties

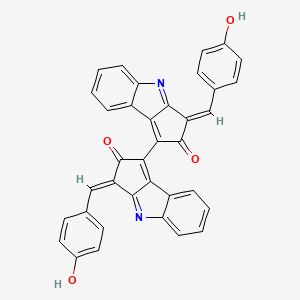

IUPAC Name |

(3E)-3-[(4-hydroxyphenyl)methylidene]-1-[(3E)-3-[(4-hydroxyphenyl)methylidene]-2-oxocyclopenta[b]indol-1-yl]cyclopenta[b]indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H20N2O4/c39-21-13-9-19(10-14-21)17-25-33-29(23-5-1-3-7-27(23)37-33)31(35(25)41)32-30-24-6-2-4-8-28(24)38-34(30)26(36(32)42)18-20-11-15-22(40)16-12-20/h1-18,39-40H/b25-17+,26-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZKSPLDUIRCIO-RPCRKUJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C(=O)C(=CC4=CC=C(C=C4)O)C3=N2)C5=C6C7=CC=CC=C7N=C6C(=CC8=CC=C(C=C8)O)C5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2N=C\3C(=C(C(=O)/C3=C/C4=CC=C(C=C4)O)C5=C6C(=NC7=CC=CC=C67)/C(=C\C8=CC=C(C=C8)O)/C5=O)C2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152075-98-4 | |

| Record name | Scytonemin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152075984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Scytonemin: A Cyanobacterial Sunscreen with Diverse Biological Activities

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Scytonemin is a yellow-brown, lipid-soluble pigment synthesized by various cyanobacteria species, primarily as a protective mechanism against harmful ultraviolet (UV) radiation.[1] This indole-alkaloid is a homodimer composed of two heterocyclic units, cyclopentyl[b]indole, linked by a carbon-carbon bond, a unique structure among natural products.[2] Beyond its potent UV-screening capabilities, this compound has garnered significant interest in the scientific community for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, and biological activities of this compound, supplemented with detailed experimental protocols and data presented for ease of comparison.

Molecular Structure and Physicochemical Properties

This compound is a dimeric molecule with a molecular weight of 544 g/mol , formed from the condensation of tryptophan- and phenylpropanoid-derived subunits.[2][3] It exists in both an oxidized (yellow-brown) and a reduced (red) form, with the oxidized state being more common.[4] The molecule is hydrophobic and insoluble in water but shows solubility in organic solvents such as acetone, ethyl acetate, acetonitrile, and tetrahydrofuran.[5][6]

Table 1: Physicochemical and Spectral Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃₆H₂₀N₂O₄ | [7] |

| Molecular Weight | 544 g/mol | [2][3] |

| Appearance | Yellow-brown pigment | [2][5] |

| Solubility | Lipid-soluble; Soluble in acetone, ethyl acetate, acetonitrile, tetrahydrofuran | [5][6] |

| In vivo UV Absorption Max (λmax) | ~370 nm | [3][4] |

| In vitro UV Absorption Max (λmax) | 384-386 nm, 252 nm, 278 nm, 300 nm | [4][8] |

| Molar Extinction Coefficient (at 384 nm) | 136,000 L·mol⁻¹·cm⁻¹ | [9] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that originates from the shikimate and aromatic amino acid pathways. The direct precursors are tryptophan and p-hydroxyphenylpyruvate.[5] The biosynthetic pathway involves a series of enzymatic reactions catalyzed by proteins encoded by the scy gene cluster.[5][10]

The process begins in the cytoplasm with the formation of a this compound monomer, which is then transported to the periplasm for oxidation and dimerization to form the final this compound molecule.[5]

Biological Activities and Therapeutic Potential

This compound exhibits a remarkable range of biological activities, making it a molecule of significant interest for pharmaceutical and cosmetic applications.

UV-Screening and Antioxidant Properties

This compound is an exceptionally potent UV-screening compound, absorbing strongly across the UV-A, UV-B, and UV-C ranges.[4][5] This property allows it to protect cyanobacteria from the damaging effects of solar radiation.[1] Furthermore, this compound demonstrates significant radical-scavenging activity, functioning as a powerful antioxidant.[11][12]

Table 2: Summary of Antioxidant Activity Data for this compound

| Assay | Activity | Concentration/IC₅₀ | Reference(s) |

| DPPH Radical Scavenging | Dose-dependent | 22% inhibition at 0.4 mM, 52% inhibition at 0.8 mM | [5] |

| ABTS Radical Scavenging | Strong antioxidant activity | - | [5] |

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory properties. It inhibits the production of key inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[13][14] This anti-inflammatory effect is mediated, at least in part, through the downregulation of the NF-κB signaling pathway.[13][14]

Anticancer and Antiproliferative Activities

This compound exhibits significant antiproliferative effects against various cancer cell lines, including melanoma and breast cancer.[15][16] One of its key mechanisms of action is the inhibition of polo-like kinase 1 (PLK1), a critical regulator of the cell cycle.[5][17] By inhibiting PLK1, this compound can induce cell cycle arrest and apoptosis in cancer cells.[17] It has also been shown to inhibit other kinases involved in cell cycle regulation.[5][7]

Table 3: Summary of Antiproliferative and Anticancer Activity of this compound

| Cell Line | Activity | IC₅₀ | Reference(s) |

| MDA-MB-231 (Breast Cancer) | Cytotoxicity | 8 µM | [16] |

| MCF-7 (Breast Cancer) | Cytotoxicity | 4 µM | [16] |

| Melanoma Cells | Inhibition of proliferation | Concentration-dependent | [15][18] |

| Jurkat T-cells | Repression of proliferation | 7.8 µM | [19] |

| Polo-like Kinase 1 (PLK1) | Inhibition | - | [5][17] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction and Purification of this compound

-

Harvesting and Drying: Cyanobacterial biomass (e.g., Nostoc commune) is harvested and lyophilized or oven-dried at a low temperature (e.g., 60°C).[20]

-

Extraction: The dried biomass is extracted with a suitable organic solvent such as 100% acetone or ethyl acetate.[3] The extraction is typically performed overnight at 4°C with agitation.

-

Centrifugation and Evaporation: The extract is centrifuged to remove cellular debris, and the supernatant is collected. The solvent is then removed under vacuum using a rotary evaporator.

-

Purification: The crude extract is further purified using High-Performance Liquid Chromatography (HPLC). A C18 reverse-phase column is commonly used with a gradient of an organic solvent (e.g., acetonitrile or methanol) in water.[18] The fraction containing this compound is identified by its characteristic absorption spectrum (λmax at ~384 nm) and collected.

Antioxidant Activity Assays

-

Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol or ethanol.

-

Reaction Mixture: In a 96-well plate, various concentrations of purified this compound are mixed with the DPPH solution.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance is measured at 517 nm using a microplate reader. The percentage of radical scavenging activity is calculated relative to a control without this compound.

-

Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate. The solution is incubated in the dark at room temperature for 12-16 hours.

-

Reaction Mixture: Different concentrations of this compound are added to the ABTS•+ solution in a 96-well plate.

-

Incubation: The reaction mixture is incubated for a short period (e.g., 6 minutes) at room temperature.

-

Measurement: The absorbance is read at 734 nm. The percentage of inhibition of ABTS•+ is calculated.

Anti-inflammatory Assays in RAW 264.7 Cells

-

Cell Culture: RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours.

-

Griess Assay: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

-

Measurement: The absorbance is measured at 540 nm. A standard curve of sodium nitrite is used to quantify the amount of NO produced.

-

Cell Culture and Treatment: RAW 264.7 cells are cultured and treated with this compound and LPS as described for the NO assay.

-

ELISA: The concentration of TNF-α in the cell culture supernatant is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Transfection: RAW 264.7 cells are transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites.

-

Treatment: The transfected cells are treated with this compound and LPS.

-

Lysis and Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luciferase assay system and a luminometer.

Antiproliferative and Kinase Inhibition Assays

-

Cell Seeding: Cancer cells (e.g., melanoma or breast cancer cell lines) are seeded in a 96-well plate.

-

Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a wavelength between 550 and 600 nm. Cell viability is expressed as a percentage of the untreated control.

-

Kinase Reaction: Recombinant human PLK1 is incubated with its substrate (e.g., dephosphorylated casein) and ATP in a kinase reaction buffer, in the presence of varying concentrations of this compound.

-

ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert the ADP generated into ATP, which is subsequently used by luciferase to produce a luminescent signal.

-

Measurement: The luminescence is measured using a luminometer. The signal is proportional to the amount of ADP produced and thus reflects the PLK1 activity. The inhibitory effect of this compound is determined by the reduction in the luminescent signal.

Conclusion

This compound stands out as a natural product with a unique molecular architecture and a compelling portfolio of biological activities. Its potent UV-screening properties make it a promising candidate for next-generation sunscreens and photoprotective agents. Furthermore, its demonstrated antioxidant, anti-inflammatory, and anticancer effects, particularly through the inhibition of key signaling pathways like NF-κB and kinases such as PLK1, highlight its significant therapeutic potential. The experimental protocols detailed in this guide provide a framework for researchers to further explore the multifaceted properties of this compound and unlock its full potential in drug discovery and development. Continued investigation into its mechanisms of action and optimization of its production will be crucial for translating this remarkable cyanobacterial metabolite into valuable applications for human health.

References

- 1. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - FI [thermofisher.com]

- 2. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. revvity.com [revvity.com]

- 4. PLK1 Kinase Enzyme System Application Note [promega.com]

- 5. promega.com [promega.com]

- 6. escholarship.org [escholarship.org]

- 7. pnas.org [pnas.org]

- 8. Promega ADP-Glo Kinase Assay + PLK1 Kinase Enzyme System 1 Ea. | Buy Online | Promega | Fisher Scientific [fishersci.com]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. Inhibition of Skin Inflammation by this compound, an Ultraviolet Sunscreen Pigment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. PLK1 Kinase Enzyme System [promega.com]

- 16. bosterbio.com [bosterbio.com]

- 17. Chemical genetics reveals the requirement for Polo-like kinase 1 activity in positioning RhoA and triggering cytokinesis in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular Genetics and Genomic Analysis of this compound Biosynthesis in Nostoc punctiforme ATCC 29133 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Nostoc commune-derived this compound induced mitochondrial cell death in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Shield: A Technical Guide to the Natural Sources, Occurrence, and Analysis of Scytonemin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scytonemin is a potent, lipid-soluble ultraviolet (UV) sunscreening compound synthesized exclusively by a diverse range of cyanobacteria.[1] This yellow-brown pigment plays a crucial ecological role by protecting producer organisms from the damaging effects of high-energy solar radiation, particularly UV-A.[2] Its unique dimeric structure, composed of indolic and phenolic subunits, endows it with a broad and strong absorption spectrum across the UV-C, UV-B, UV-A, and even into the violet-blue region of visible light.[3][4] Beyond its photoprotective function, this compound has garnered significant interest for its potential pharmacological applications, including anti-proliferative and anti-inflammatory activities.[5][6] This technical guide provides an in-depth overview of the natural sources and occurrence of this compound, presents quantitative data on its production, details key experimental protocols for its study, and illustrates the critical molecular pathways involved in its biosynthesis and regulation.

Natural Sources and Occurrence

This compound is produced by numerous genera of cyanobacteria, often those inhabiting environments subjected to intense solar irradiance.[4] These include terrestrial, freshwater, and coastal ecosystems.[4]

Terrestrial Habitats: this compound-producing cyanobacteria are frequently dominant organisms in biological soil crusts of deserts and semi-deserts, on exposed rock surfaces (epilithic) and within rocks (endolithic), and on cliffs.[3][4][7] In these environments, this compound concentrations can be so high that they color the substrate and contribute to the warming of the soil surface.[4] Genera commonly found in these habitats include Nostoc, Scytonema, and Chroococcidiopsis.[3][4][8]

Aquatic Habitats: In aquatic environments, this compound is prevalent in the upper layers of microbial mats in marine intertidal flats, hot springs, and shallow freshwater bodies.[3][4][9] The pigment accumulates in the extracellular polysaccharide (EPS) sheath of the cyanobacteria, forming a protective barrier for the microbial community below.[8][9] Notable this compound producers in these environments include species of Lyngbya, Calothrix, and Rivularia.[3][4]

Quantitative Data on this compound Content

The production of this compound is highly variable among different cyanobacterial species and is strongly influenced by environmental conditions, primarily UV radiation. The pigment content can reach up to 5% of the cyanobacterial dry weight in cultured organisms and natural assemblages.[2][10]

| Cyanobacterial Species | This compound Content (% of Dry Weight) | This compound Content (mg g⁻¹ DW) | Inducing Conditions/Habitat | Reference(s) |

| Nostoc punctiforme ATCC 29133 | ~1.3% | - | UV-A exposure in culture | [11] |

| Scytonema sp. (BEA 1603B) | - | 2.2 | Culture | [12] |

| Lyngbya sp. (BEA 1328B) | - | 1.2 | Culture | [12] |

| Nostoc commune | - | <0.5 | Culture | [12] |

| Anabaena sp. (BEA 0300B) | - | <0.5 | Culture | [12] |

| Calothrix scopulorum (BEA 0393B) | - | <0.5 | Culture | [12] |

| Mat 1 (Microbial Mat) | - | - | Intertidal Salt Marsh | [13] |

| Mat 5 (Microbial Mat) | 0.09% | - | Intertidal Salt Marsh | [13] |

| Mat 6 (Microbial Mat) | 0.03% | - | Intertidal Salt Marsh | [13] |

| Aulosira fertilissima | - | - | Found to be the maximum producer among 19 strains studied | [14] |

| Various Strains | 0.08% to 7.98% | - | General range in examined cyanobacteria | [8][10] |

Biosynthesis and Regulation

The biosynthesis of this compound is a complex process that begins with precursors from the shikimate and aromatic amino acid pathways.[10] The core biosynthetic pathway has been elucidated primarily through studies on Nostoc punctiforme ATCC 29133, where an 18-gene cluster (scy) is responsible for its production.[5][15][16]

Biosynthetic Pathway

The direct precursors for this compound synthesis are L-tryptophan and p-hydroxyphenylpyruvic acid.[10] The initial enzymatic steps are catalyzed by ScyA, ScyB, and ScyC.[15][16][17] ScyB converts L-tryptophan to 3-indole pyruvic acid, which is then coupled with p-hydroxyphenylpyruvic acid by the thiamin-dependent enzyme ScyA.[2] The resulting β-ketoacid is then cyclized by ScyC to form a tricyclic ketone, which represents a monomer of the final this compound structure.[2] Subsequent oxidative and dimerization steps, catalyzed by enzymes encoded by other genes in the scy cluster (e.g., scyD, scyE, scyF), are thought to complete the assembly of the dimeric this compound molecule.[15][16][17]

Caption: Proposed biosynthetic pathway of this compound.

Regulation by UV Radiation

The synthesis of this compound is primarily induced by exposure to UV-A radiation (315-400 nm).[1][2] Transcriptional analyses in Nostoc punctiforme have shown that the entire 18-gene scy cluster is upregulated upon exposure to UV-A light.[1][11] This induction is thought to be mediated by a two-component regulatory system (TCRS) encoded by genes located upstream of the main biosynthetic cluster.[18] The sensor kinase (Npun_F1277) contains PAS/PAC domains, which are often involved in sensing light or redox status.[18] Upon activation by a UV-A signal, this sensor kinase likely phosphorylates its cognate response regulator (Npun_F1278), which then acts as a transcriptional activator for the this compound biosynthesis genes.[19] While UV-A is the primary trigger, other environmental stressors such as UV-B, high light intensity, desiccation, and salinity have also been shown to influence this compound production, suggesting a complex regulatory network.[2][8]

References

- 1. journals.asm.org [journals.asm.org]

- 2. Expression of this compound Biosynthesis Genes under Alternative Stress Conditions in the Cyanobacterium Nostoc punctiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organization, evolution, and expression analysis of the biosynthetic gene cluster for this compound, a cyanobacterial UV-absorbing pigment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Molecular Genetics and Genomic Analysis of this compound Biosynthesis in Nostoc punctiforme ATCC 29133 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular genetics and genomic analysis of this compound biosynthesis in Nostoc punctiforme ATCC 29133 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Plays a Potential Role in Stabilizing the Exopolysaccharidic Matrix in Terrestrial Cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biotechnological Production of the Sunscreen Pigment this compound in Cyanobacteria: Progress and Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Gene Expression Patterns Associated with the Biosynthesis of the Sunscreen this compound in Nostoc punctiforme ATCC 29133 in Response to UVA Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The biosynthesis of cyanobacterial sunscreen this compound in intertidal microbial mat communities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Mutational Studies of Putative Biosynthetic Genes for the Cyanobacterial Sunscreen this compound in Nostoc punctiforme ATCC 29133 [frontiersin.org]

- 16. Mutational Studies of Putative Biosynthetic Genes for the Cyanobacterial Sunscreen this compound in Nostoc punctiforme ATCC 29133 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Multiple Roles of Photosynthetic and Sunscreen Pigments in Cyanobacteria Focusing on the Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. academic.oup.com [academic.oup.com]

discovery and history of Scytonemin research

An In-depth Technical Guide to the Discovery and History of Scytonemin Research

Introduction

This compound is a yellow-brown, lipid-soluble pigment found in the extracellular polysaccharide sheath of many species of cyanobacteria.[1] It functions as a potent sunscreen, protecting these microorganisms from the damaging effects of UV radiation, particularly in terrestrial and shallow-water environments exposed to high levels of solar radiation.[2][3] This guide provides a comprehensive overview of the discovery of this compound, the elucidation of its structure, the unraveling of its biosynthetic pathway, and the key experimental methodologies that have been instrumental in its study.

Discovery and Early History

The existence of the pigment that would later be named this compound was first noted by the Swiss botanist Carl Nägeli in 1849.[2] For nearly 150 years, while the pigment was recognized as a characteristic of certain cyanobacteria, its chemical structure remained a mystery.[4] It was not until 1993 that the complete molecular structure of this compound was elucidated by Proteau and colleagues.[4] This discovery was a landmark in the field, revealing a unique and complex dimeric structure composed of indolic and phenolic subunits.[4]

Structure and Physicochemical Properties

This compound is a dimeric indole alkaloid with a molecular formula of C₃₆H₂₀N₂O₄ and a molecular weight of 544.6 g/mol for its oxidized form.[1][2] It can also exist in a reduced, red-colored form with a molecular weight of 546 Da.[5][6] The structure is unique among natural products, formed from the condensation of two identical units derived from tryptophan and p-hydroxyphenylpyruvic acid.[2][7] This novel ring system is referred to as the 'scytoneman skeleton'.[4]

The most significant property of this compound is its broad and strong absorption of ultraviolet (UV) and visible light.[2] This makes it an effective sunscreen for the cyanobacteria that produce it. The pigment can constitute up to 5% of the dry weight of cultured organisms.[8]

Quantitative Physicochemical Data

| Property | Value | References |

| Molecular Weight (Oxidized) | 544.6 g/mol | [1][2] |

| Molecular Weight (Reduced) | 546 Da | [5][6] |

| UV-Vis λmax (in vivo) | ~370 nm | [2][4][8] |

| UV-Vis λmax (in vitro) | 384-386 nm, 252 nm, 278 nm, 300 nm | [2][8][9] |

| Antioxidant Activity (DPPH Assay) | Dose-dependent, with 57% activity at 2.0 mg/mL | [6] |

| Antioxidant Activity (ABTS Assay) | IC50 of 36 µM | [10] |

| Cellular Content | Up to 5% of cyanobacterial dry weight | [8] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that begins with precursors from the shikimate and aromatic amino acid pathways.[11] The direct precursors are tryptophan and p-hydroxyphenylpyruvic acid.[11] The genetic basis for this compound biosynthesis was first identified in the cyanobacterium Nostoc punctiforme through the discovery of an 18-gene cluster (NpR1276 to NpR1259) essential for its production.[7][11][12]

Key Enzymes and Steps in this compound Biosynthesis

The initial steps of the biosynthetic pathway have been characterized in detail:

-

ScyB (L-tryptophan dehydrogenase): Catalyzes the oxidative deamination of L-tryptophan to yield indole-3-pyruvic acid.[8][11]

-

ScyA (Thiamin diphosphate-dependent enzyme): Mediates the coupling of indole-3-pyruvic acid and p-hydroxyphenylpyruvic acid.[3][8]

-

ScyC (Cyclizing enzyme): Catalyzes the cyclization of the β-ketoacid product from the ScyA reaction to form a tricyclic ketone, which is a monomeric precursor to this compound.[3][8]

The subsequent steps, involving oxidation and dimerization to form the final this compound molecule, are thought to be carried out by the products of the scyD, scyE, and scyF genes in the periplasm.[3][11]

Signaling Pathway for this compound Induction

The synthesis of this compound is primarily induced by exposure to UV-A radiation.[8][12] This induction occurs at the transcriptional level, with the genes in the this compound cluster being significantly upregulated upon UV-A exposure.[3][13]

References

- 1. actabotanica.org [actabotanica.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Mutational Studies of Putative Biosynthetic Genes for the Cyanobacterial Sunscreen this compound in Nostoc punctiforme ATCC 29133 [frontiersin.org]

- 4. asu.elsevierpure.com [asu.elsevierpure.com]

- 5. Biotechnological Production of the Sunscreen Pigment this compound in Cyanobacteria: Progress and Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. The biosynthesis of cyanobacterial sunscreen this compound in intertidal microbial mat communities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigating the Initial Steps in the Biosynthesis of Cyanobacterial Sunscreen this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Molecular Genetics and Genomic Analysis of this compound Biosynthesis in Nostoc punctiforme ATCC 29133 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gene Expression Patterns Associated with the Biosynthesis of the Sunscreen this compound in Nostoc punctiforme ATCC 29133 in Response to UVA Radiation - PMC [pmc.ncbi.nlm.nih.gov]

Scytonemin: A Technical Guide to its UV-Absorbing Mechanism and Photoprotective Core

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Scytonemin is a highly stable, lipid-soluble pigment synthesized by various cyanobacteria species as a primary defense mechanism against harmful ultraviolet (UV) radiation. Located in the extracellular polysaccharide sheath, it functions as a potent and passive sunscreen, absorbing a significant portion of incident UV-A radiation and exhibiting antioxidant properties. Its unique dimeric indole-alkaloid structure is responsible for its broad UV absorption spectrum and remarkable photostability. The biosynthesis of this compound is a complex, multi-step process originating from aromatic amino acid precursors and is tightly regulated at the genetic level, with UV-A radiation being the primary inducing factor. This document provides a detailed technical overview of this compound's photoprotective mechanisms, its biosynthesis and regulation, quantitative data, and the experimental protocols used for its study.

Core UV-Absorbing Mechanism and Photoprotection

This compound's primary role is to protect the cyanobacterial cell from the damaging effects of high-energy solar radiation. This is achieved through a dual mechanism involving both physical shielding and chemical defense.

-

Passive UV Screening: The chemical structure of this compound, a homodimer of fused heterocyclic (cyclopentyl[b]indole) units, features an extensive system of conjugated double bonds.[1] This configuration is highly effective at absorbing photons in the UV-A (315-400 nm), UV-B (280-315 nm), and UV-C (100-280 nm) ranges, with a strong absorption maximum observed in vivo at approximately 370 nm and in vitro around 384 nm.[2][3] Once absorbed, the energy is dissipated harmlessly as heat, preventing the high-energy photons from reaching and damaging sensitive intracellular components like DNA and the photosynthetic machinery.[4] In dense formations, this compound can absorb as much as 90% of incident UV-A radiation.[2][5]

-

Antioxidant Activity: Beyond its function as a physical sunscreen, this compound is a potent antioxidant. UV radiation can lead to the formation of reactive oxygen species (ROS) within the cell, causing significant oxidative stress and damage. This compound has demonstrated the ability to quench organic radicals, thereby neutralizing ROS and minimizing cellular damage.[6][7] This radical-scavenging activity is a critical secondary photoprotective function, particularly relevant to anhydrobiosis (life without water) where metabolic defenses are limited.[6][8]

Biosynthesis and Genetic Regulation

The synthesis of this compound is a metabolically intensive process that is induced by environmental stressors, primarily UV-A radiation.[9]

-

Biosynthetic Pathway: The molecular scaffold of this compound is derived from the aromatic amino acids L-tryptophan and p-hydroxyphenylpyruvic acid (HPP), a tyrosine derivative.[2][4] The initial steps of the pathway have been characterized in vitro. The enzyme ScyB, a leucine dehydrogenase homolog, catalyzes the oxidative deamination of L-tryptophan to 3-indole pyruvic acid.[1][10] Subsequently, the thiamin-dependent enzyme ScyA couples 3-indole pyruvic acid with p-hydroxyphenylpyruvic acid. The resulting β-ketoacid is then cyclized by the enzyme ScyC to produce a tricyclic ketone, which represents a monomeric precursor to the final dimeric this compound structure.[2]

-

Genetic Basis: In the model cyanobacterium Nostoc punctiforme ATCC 29133, the genes responsible for this compound biosynthesis are organized within a conserved 18-gene cluster (NpR1276 to NpR1259).[1][4] This cluster contains genes encoding the core biosynthetic enzymes (e.g., scyA, scyB, scyC), as well as redundant orthologs for enzymes in the aromatic amino acid pathway, ensuring a sufficient supply of precursors.[1][11] Transcriptional studies have confirmed that these genes are co-transcribed as a single operon and are significantly up-regulated upon exposure to UV-A radiation.[1][11]

-

Regulatory Signaling Pathway: The induction of the this compound gene cluster by UV-A light is controlled by an upstream two-component regulatory system (TCRS).[9] This system consists of a sensor kinase (NpF1277) and a response regulator (NpF1278).[9][12] Upon receiving a UV-A signal, the sensor kinase is hypothesized to autophosphorylate and subsequently transfer the phosphate group to the response regulator. The phosphorylated response regulator then acts as a transcriptional activator, binding to the promoter region of the this compound gene cluster and initiating its expression. Deletion of the response regulator gene (Npun_F1278) completely abolishes the ability of N. punctiforme to produce this compound, demonstrating its essential role in the regulatory pathway.[12]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's properties and analysis.

Table 1: Molecular and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃₆H₂₀N₂O₄ | [1] |

| Molecular Weight (Oxidized) | 544.56 g/mol (544 Da) | [1][5][7] |

| Molecular Weight (Reduced) | 546.58 g/mol (546 Da) | [5] |

| In Vivo Absorption Maximum (λmax) | ~370 nm | [2][13] |

| In Vitro Absorption Maximum (λmax) | 384-386 nm | [2][5][14][15] |

| Other In Vitro Absorption Peaks | 212, 252, 278, 300 nm | [3][5][16] |

| Sun Protection Factor (SPF) | 33.34 ± 0.02 (from Nostoc commune) | [17] |

Table 2: Reported Yields and Analytical Data

| Parameter | Value | Source Organism / Condition | Reference(s) |

| Concentration in Microbial Mat | 0.03% - 0.1% of dry weight | Mat samples | [2] |

| Antiproliferative Activity (IC₅₀) | 7.8 µM | T-cell leukaemia Jurkat cells | [18] |

| HPLC Retention Time | 3.25 min, 4.48 min (oxidized/reduced) | Lyngbya sp. CU2555 | [5] |

| ESI-LCMS (m/z) [M+H]⁺ | 545.05 (oxidized), 547.1 (reduced) | Lyngbya sp. CU2555 | [5] |

Experimental Protocols

This section details generalized methodologies for the extraction, purification, and analysis of this compound based on cited literature.

Extraction and Purification

-

Harvesting: Cyanobacterial biomass (e.g., from microbial mats or liquid cultures) is harvested. For dry samples, material is often dried overnight at 60°C.[2]

-

Initial Extraction: The biomass is ground or pulverized in an organic solvent. 100% acetone is commonly used for initial extraction, often performed at 4°C in the dark for several hours to overnight.[2][14][19] Other effective solvents include methanol, ethyl acetate, and acetonitrile.[13]

-

Clarification: The crude extract is clarified by filtration (e.g., through a Whatman GF/F glass microfiber filter) or centrifugation (e.g., 8000 x g for 5 min) to remove cellular debris.[2][5]

-

Solvent Removal: The solvent is removed from the clarified extract using a rotary evaporator or vacuum evaporator.[2][5]

-

Purification (Removal of Lipophilic Pigments): The dried residue is triturated with a non-polar solvent like pentane or hexane to remove chlorophylls and carotenoids, which are soluble in pentane while this compound is not. The remaining dark brown/black residue contains the enriched this compound.[2]

-

Further Purification (Optional): For higher purity, Thin Layer Chromatography (TLC) or preparative High-Performance Liquid Chromatography (HPLC) can be employed.[2]

Quantification and Spectroscopic Analysis

-

Sample Preparation: A known quantity of dried, this compound-containing extract is dissolved in a precise volume of a suitable solvent (e.g., acetone, methanol).

-

Spectrophotometry: The absorbance of the solution is measured using a UV/Vis spectrophotometer, scanning from approximately 200 to 800 nm.[20]

-

Quantification: The concentration of this compound can be quantified using its characteristic absorption peak at ~384 nm and applying the Beer-Lambert law with a known extinction coefficient, or by using established trichromatic equations that correct for interference from other pigments.[5][14]

High-Performance Liquid Chromatography (HPLC) Analysis

-

System: A standard HPLC system equipped with a Photodiode Array (PDA) detector and a C18 reverse-phase column (e.g., ODS-3, 5 µm, 250 x 4.6 mm) is used.[5][20]

-

Mobile Phase: A gradient elution is typically used. A common setup involves two solvents:

-

Solvent A: Ultrapure water

-

Solvent B: A mixture of organic solvents such as Acetonitrile:Methanol:Tetrahydrofuran (75:15:10, v/v).[5]

-

-

Elution Program: A gradient program is run, for example, starting with a low percentage of Solvent B and linearly increasing to 100% over 15-20 minutes, followed by a hold period.[5][20]

-

Detection: The PDA detector is set to monitor a range from 200-800 nm, with specific monitoring at 380 nm for this compound.[5] this compound and its reduced counterpart typically appear as distinct peaks with a characteristic absorption maximum at ~384 nm.[5]

Mass Spectrometry (MS) Analysis

-

System: HPLC is coupled to a mass spectrometer, typically with an Electrospray Ionization (ESI) source (LC-MS).[5]

-

Ionization Mode: Analysis is commonly performed in positive ESI mode.[5]

-

Data Acquisition: The mass spectrometer scans a mass-to-charge (m/z) range, for example, from 100 to 600 m/z.

-

Identification: this compound is identified by its protonated molecular ion peak ([M+H]⁺) at an m/z of approximately 545. The reduced form is identified by its [M+H]⁺ peak at m/z ~547.[5]

Visualizations: Pathways and Workflows

Caption: The core biosynthetic pathway of this compound from amino acid precursors.

Caption: UV-A induced signaling pathway for the regulation of this compound synthesis.

Caption: Experimental workflow for the extraction and analysis of this compound.

References

- 1. Frontiers | Mutational Studies of Putative Biosynthetic Genes for the Cyanobacterial Sunscreen this compound in Nostoc punctiforme ATCC 29133 [frontiersin.org]

- 2. The biosynthesis of cyanobacterial sunscreen this compound in intertidal microbial mat communities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyanobacterial UV Pigments Evolved to Optimize Photon Dissipation Rather than Photoprotection [mdpi.com]

- 4. Biotechnological Production of the Sunscreen Pigment this compound in Cyanobacteria: Progress and Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. The cyanobacterial UV-absorbing pigment this compound displays radical-scavenging activity [jstage.jst.go.jp]

- 7. The cyanobacterial UV-absorbing pigment this compound displays radical-scavenging activity. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. "A two-component regulatory system associated with this compound biosynthe" by Jacob P Janssen [docs.lib.purdue.edu]

- 10. Investigating the Initial Steps in the Biosynthesis of Cyanobacterial Sunscreen this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gene Expression Patterns Associated with the Biosynthesis of the Sunscreen this compound in Nostoc punctiforme ATCC 29133 in Response to UVA Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The response regulator Npun_F1278 is essential for this compound biosynthesis in the cyanobacterium Nostoc punctiforme ATCC 29133 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Molecular Genetics and Genomic Analysis of this compound Biosynthesis in Nostoc punctiforme ATCC 29133 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jocpr.com [jocpr.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Expression of this compound Biosynthesis Genes under Alternative Stress Conditions in the Cyanobacterium Nostoc punctiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

The Biological Role of Scytonemin in Cyanobacterial Mats: A Technical Guide

Abstract

Scytonemin, a lipid-soluble dimeric indole-alkaloid pigment, is a key adaptive feature for cyanobacteria thriving in environments subjected to high solar irradiance. Predominantly found in the extracellular polysaccharide sheaths of cyanobacterial mats, it functions as a potent ultraviolet (UV) sunscreen, effectively shielding the photosynthetic organisms from the damaging effects of UV radiation. Beyond its primary role in photoprotection, this compound exhibits significant antioxidant properties and contributes to the desiccation tolerance of cyanobacterial colonies. This technical guide provides an in-depth examination of the biological roles of this compound, its biosynthesis, and the regulatory pathways governing its production. Detailed experimental protocols for its extraction, quantification, and functional characterization are also presented, aimed at researchers, scientists, and professionals in drug development.

Introduction

Cyanobacterial mats are complex microbial ecosystems often exposed to harsh environmental conditions, including intense solar radiation, desiccation, and extreme temperatures. To survive, cyanobacteria have evolved a suite of protective mechanisms, among which the synthesis of secondary metabolites with photoprotective functions is paramount. This compound, with its distinctive yellow-brown coloration, is one of the most significant of these compounds. First discovered in the 19th century, its intricate molecular structure was elucidated in 1993.[1] This guide delves into the multifaceted biological functions of this compound, underpinned by quantitative data and detailed experimental methodologies.

Biological Functions of this compound

The primary and most well-documented role of this compound is that of a passive UV-screening compound. However, its biological significance extends to antioxidant defense and tolerance to environmental stressors.

UV Radiation Shielding

This compound is highly effective at absorbing a broad spectrum of UV radiation, with a strong absorption peak in the UV-A region.[2] It can also provide substantial protection against UV-B and UV-C radiation.[3] Located in the uppermost layers of cyanobacterial mats and within the extracellular sheaths, it can prevent up to 90% of incident UV-A radiation from reaching the cells.[3][4] This screening is crucial for protecting vital cellular components, such as DNA and the photosynthetic apparatus, from UV-induced damage.[5]

Antioxidant Activity

UV radiation can indirectly damage cells by inducing the formation of reactive oxygen species (ROS). This compound has been shown to possess significant radical-scavenging activity, thereby mitigating oxidative stress.[6][7] Its antioxidant properties are attributed to its chemical structure, which allows it to quench organic radicals.[6] This dual function of UV screening and antioxidant defense makes this compound a highly efficient photoprotective agent.

Desiccation Tolerance

In terrestrial and intertidal environments, cyanobacterial mats are frequently subjected to periods of desiccation. This compound has been proposed to contribute to desiccation tolerance.[3] The synthesis of this compound is often enhanced under conditions of periodic desiccation, suggesting a role in protecting the cells when they are metabolically inactive. It is hypothesized that this compound may help stabilize the exopolysaccharide matrix, maintaining its integrity during water loss.[3]

Influence of Environmental Factors on Production

The production of this compound is primarily induced by UV-A radiation. However, other environmental stressors can modulate its synthesis. For instance, in some species, increased salinity and high temperatures can enhance this compound production in the presence of UV-A light.[3] Conversely, the availability of nitrogen sources can also influence its synthesis, with nitrogen fixation often correlating with higher this compound production compared to growth on nitrate or ammonium.[8]

Quantitative Data on this compound Properties

The following tables summarize key quantitative data related to the photoprotective and antioxidant properties of this compound.

Table 1: Photoprotective Properties of this compound

| Property | Value | References |

| UV Absorption Maxima (in vitro) | 252 nm, 278 nm, 300 nm, 384 nm | [9][10] |

| UV Absorption Maximum (in vivo) | ~370 nm | [11] |

| UV-A Radiation Blockage | Up to 90% | [3][4] |

| Content in Cultured Cyanobacteria | Up to 5% of dry weight | [12] |

| Content in Natural Cyanobacterial Mats | 0.03% to 0.09% of dry weight | [12] |

Table 2: Antioxidant Activity of this compound

| Assay | Parameter | Value | Comparison Standard | References |

| DPPH Radical Scavenging | % Inhibition (0.4 mM this compound) | 22% | 0.5 mM Ascorbic Acid | [3] |

| DPPH Radical Scavenging | % Inhibition (0.8 mM this compound) | 52% | 0.5 mM Ascorbic Acid | [3] |

| ABTS Radical Scavenging | IC50 (Colorimetric) | 567 µM | Trolox (IC50 = 300 µM) | [13] |

| ABTS Radical Scavenging | IC50 (ESR) | 36 µM | Trolox (IC50 = 167 µM) | [13] |

Biosynthesis and Regulation of this compound

The biosynthesis of this compound is a complex process involving a dedicated gene cluster and a sophisticated regulatory network that responds to environmental cues.

The this compound Biosynthetic Pathway

The genetic basis for this compound biosynthesis is an 18-gene cluster, often referred to as the scy operon, first identified in Nostoc punctiforme.[2][13] The pathway begins with precursors from the shikimate and aromatic amino acid pathways, namely tryptophan and p-hydroxyphenylpyruvate.[3]

The initial steps leading to the formation of a monomeric precursor are catalyzed by the enzymes ScyA, ScyB, and ScyC:[12]

-

ScyB , a leucine dehydrogenase homolog, catalyzes the oxidative deamination of L-tryptophan to indole-3-pyruvic acid.[3]

-

ScyA , a thiamin diphosphate-dependent enzyme, mediates the coupling of indole-3-pyruvic acid and p-hydroxyphenylpyruvate to form a β-ketoacid.[3]

-

ScyC catalyzes the cyclization of the β-ketoacid to produce a tricyclic ketone, which is a key intermediate.[12]

The subsequent steps involve the export of the monomer to the periplasm, followed by an oxidative dimerization to form the final this compound molecule. The enzyme ScyE has been identified as essential for this final dimerization step.[3] The roles of ScyD and ScyF are less clear, with studies suggesting they are not essential for the core biosynthesis but may play auxiliary roles.[12]

Regulation of this compound Synthesis

The expression of the scy gene cluster is tightly regulated in response to environmental stimuli, primarily UV-A radiation. This regulation is mediated by a two-component regulatory system located upstream of the biosynthetic genes.[14] This system consists of a sensor histidine kinase (NpF1277 in Nostoc punctiforme) and a response regulator (NpF1278).[14]

Upon exposure to UV-A radiation, the sensor kinase is thought to autophosphorylate. The phosphate group is then transferred to the response regulator. The phosphorylated response regulator then likely acts as a transcriptional activator, binding to the promoter region of the scy operon and initiating the transcription of the biosynthetic genes. This signaling cascade ensures that this compound is produced only when it is needed for photoprotection.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and functional analysis of this compound.

Extraction and Quantification of this compound

Objective: To extract this compound from cyanobacterial biomass and quantify its concentration.

Materials:

-

Lyophilized cyanobacterial mat biomass

-

Acetone (100%) or a mixture of methanol and ethyl acetate (1:1, v/v)

-

Centrifuge and centrifuge tubes

-

Spectrophotometer

-

HPLC system with a C18 column and a photodiode array (PDA) detector

Protocol:

-

Extraction: a. Weigh a known amount of lyophilized cyanobacterial biomass. b. Add 10 mL of 100% acetone or methanol:ethyl acetate (1:1) per gram of biomass. c. Incubate the mixture overnight at 4°C in the dark. d. Centrifuge the mixture at 10,000 x g for 10 minutes. e. Collect the supernatant containing the this compound extract.

-

Spectrophotometric Quantification: a. Measure the absorbance of the supernatant at 384 nm, 663 nm, and 750 nm. b. The absorbance at 750 nm is used to correct for scattering. c. Calculate the concentration of this compound using the specific extinction coefficient (ε = 112.6 L g⁻¹ cm⁻¹ at 384 nm).[13]

-

HPLC Quantification: a. Filter the extract through a 0.22 µm syringe filter. b. Inject 20 µL of the filtered extract into an HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm). c. Use a gradient elution with a mobile phase consisting of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile). A typical gradient is from 10% to 100% B over 20 minutes. d. Monitor the elution at 384 nm. e. Quantify the this compound peak by comparing its area to a standard curve prepared with purified this compound.

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Materials:

-

Purified this compound solution of known concentration

-

DPPH solution (0.1 mM in methanol)

-

Methanol

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a series of dilutions of the this compound solution in methanol.

-

In a 96-well plate, add 100 µL of each this compound dilution to a well.

-

Add 100 µL of the DPPH solution to each well.

-

As a control, add 100 µL of methanol to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

Plot the % inhibition against the this compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS Radical Cation Decolorization Assay

Objective: To assess the antioxidant capacity of this compound using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.

Materials:

-

Purified this compound solution of known concentration

-

ABTS solution (7 mM)

-

Potassium persulfate solution (2.45 mM)

-

Ethanol or phosphate buffer (pH 7.4)

-

Spectrophotometer

Protocol:

-

Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the this compound solution.

-

Add 10 µL of each this compound dilution to 1 mL of the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition of ABTS•+ and determine the IC50 value as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of this compound to that of Trolox, a water-soluble vitamin E analog.

Conclusion and Future Prospects

This compound is a remarkable multifunctional secondary metabolite that plays a critical role in the survival of cyanobacteria in high-stress environments. Its potent UV-screening and antioxidant properties not only ensure the viability of cyanobacterial mats but also present significant opportunities for biotechnological applications. The unique chemical structure and high stability of this compound make it an attractive candidate for the development of novel sunscreens, anti-inflammatory agents, and anti-proliferative drugs. Further research into the optimization of its production in engineered microorganisms and a deeper understanding of its regulatory networks will be crucial for harnessing the full potential of this cyanobacterial sunscreen.

References

- 1. A comparative genomics approach to understanding the biosynthesis of the sunscreen this compound in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biotechnological Production of the Sunscreen Pigment this compound in Cyanobacteria: Progress and Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. frontiersin.org [frontiersin.org]

- 6. actabotanica.org [actabotanica.org]

- 7. The biosynthesis of cyanobacterial sunscreen this compound in intertidal microbial mat communities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Mutational Studies of Putative Biosynthetic Genes for the Cyanobacterial Sunscreen this compound in Nostoc punctiforme ATCC 29133 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. "A two-component regulatory system associated with this compound biosynthe" by Jacob P Janssen [docs.lib.purdue.edu]

- 14. mdpi.com [mdpi.com]

The Architecture and Evolutionary Trajectory of the Scytonemin Biosynthetic Gene Cluster: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scytonemin, a potent ultraviolet (UV)-screening secondary metabolite, is a hallmark of cyanobacteria inhabiting high-light environments. This indole-alkaloid pigment provides crucial protection against damaging UV-A radiation, and its complex biosynthesis is orchestrated by a fascinating and evolutionarily dynamic gene cluster. This technical guide provides an in-depth exploration of the this compound gene cluster's organization, the intricate biosynthetic pathway it encodes, its regulation, and its evolutionary history. Detailed experimental protocols for studying this system and quantitative data on its components are presented to facilitate further research and potential biotechnological applications.

Introduction

Cyanobacteria, as photosynthetic prokaryotes, are reliant on sunlight for energy. However, this dependence exposes them to the damaging effects of ultraviolet (UV) radiation. To counteract this, many cyanobacterial species have evolved sophisticated photoprotective mechanisms, including the synthesis of UV-screening compounds. Among these, this compound stands out due to its remarkable photostability and broad UV-A absorption spectrum.[1] Found in the extracellular sheaths of numerous cyanobacteria, this compound is a yellow-brown pigment that can absorb up to 90% of incident UV-A radiation.[2] The biosynthesis of this complex dimeric molecule is encoded by a dedicated gene cluster, the organization and evolution of which offer significant insights into the adaptation of cyanobacteria to terrestrial and high-light environments. Understanding the genetic and biochemical basis of this compound production is not only crucial for ecological and evolutionary studies but also holds promise for the development of novel sunscreens and other photoprotective agents.

This compound Gene Cluster Organization

The this compound biosynthetic gene cluster was first identified in the cyanobacterium Nostoc punctiforme ATCC 29133 through the analysis of a this compound-deficient mutant.[3] This initial discovery revealed an 18-gene cluster (NpR1276 to NpR1259) responsible for the pigment's production.[3] Subsequent comparative genomic studies have shown that this gene cluster is conserved across various cyanobacterial lineages, albeit with notable architectural variations.[4][5]

The gene cluster can be broadly categorized into several functional modules:

-

Core Biosynthetic Genes (scyA-F): These genes are directly involved in the assembly of the this compound monomer and its subsequent dimerization.[5][6]

-

Aromatic Amino Acid (AAA) Biosynthesis Genes: The cluster contains a redundant set of genes for the shikimate and aromatic amino acid pathways, which produce the precursors for this compound: tryptophan and p-hydroxyphenylpyruvate.[3][5]

-

A Satellite Gene Cluster: In N. punctiforme, a five-gene cluster (Npun_F5232 to Npun_F5236) located elsewhere in the genome is also implicated in this compound biosynthesis. In many other this compound-producing cyanobacteria, the orthologs of these genes are found within the main this compound cluster.[5]

-

Regulatory Genes: A putative two-component regulatory system, consisting of a sensor histidine kinase and a response regulator, is often found upstream of the this compound gene cluster and is believed to control its expression in response to UV-A radiation.[4]

Gene Cluster Architecture in Nostoc punctiforme ATCC 29133

The 18-gene cluster in N. punctiforme is a cornerstone for understanding this compound biosynthesis. The table below provides a detailed breakdown of the genes within this primary cluster.

| Gene Name | Locus Tag | Gene Length (bp) | Protein Length (aa) | Predicted Protein Molecular Weight (kDa) | Putative Function |

| scyA | NpR1276 | 1875 | 624 | 68.9 | Thiamine pyrophosphate (TPP)-dependent enzyme |

| scyB | NpR1275 | 1062 | 353 | 38.5 | Leucine dehydrogenase homolog |

| scyC | NpR1274 | 870 | 289 | 31.8 | Hypothetical protein, cyclizing enzyme |

| scyD | NpR1273 | 1272 | 423 | 45.9 | Hypothetical protein |

| scyE | NpR1272 | 1239 | 412 | 44.5 | Hypothetical protein |

| scyF | NpR1271 | 1488 | 495 | 53.7 | Hypothetical protein |

| NpR1270 | NpR1270 | 1002 | 333 | 37.1 | Putative glycosyltransferase |

| tyrA | NpR1269 | 1056 | 351 | 38.6 | Prephenate dehydrogenase |

| dsbA | NpR1268 | 639 | 212 | 23.3 | Thiol:disulfide interchange protein |

| aroB | NpR1267 | 1083 | 360 | 38.8 | 3-dehydroquinate synthase |

| trpE | NpR1266 | 1551 | 516 | 56.9 | Anthranilate synthase component I |

| trpC | NpR1265 | 780 | 259 | 28.1 | Indole-3-glycerol phosphate synthase |

| trpA | NpR1264 | 804 | 267 | 29.2 | Tryptophan synthase alpha chain |

| tyrP | NpR1263 | 1227 | 408 | 45.7 | Putative tyrosinase |

| trpB | NpR1262 | 1233 | 410 | 44.1 | Tryptophan synthase beta chain |

| trpD | NpR1261 | 1095 | 364 | 40.1 | Anthranilate phosphoribosyltransferase |

| aroG | NpR1260 | 1101 | 366 | 39.7 | DAHP synthase |

| NpR1259 | NpR1259 | 945 | 314 | 35.2 | Hypothetical membrane protein |

Note: Predicted molecular weights are calculated from the amino acid sequences and may vary slightly from experimentally determined values.

Comparative Genomics of the this compound Gene Cluster

Comparative analysis of this compound gene clusters from different cyanobacteria reveals two major architectural types.[7] One type, seen in Nostoc punctiforme, features a distinct separation of the core biosynthetic genes and the aromatic amino acid biosynthesis genes. The other, observed in species like Lyngbya sp. PCC 8106 and Anabaena sp. PCC 7120, shows a more integrated arrangement.[4][8] These architectural differences are thought to have arisen through genomic rearrangements, including large-scale insertions and deletions.[7]

| Cyanobacterium | NCBI Accession | Cluster Size (kb) | Number of ORFs | Key Architectural Features |

| Nostoc punctiforme ATCC 29133 | NC_010628 | ~28 | 18 + 5 (satellite) | Core and AAA genes are largely separate; satellite cluster present.[7] |

| Lyngbya sp. PCC 8106 | AAVU01000005 | ~27.7 | 21 | More compact and integrated arrangement of genes.[7] |

| Anabaena sp. PCC 7120 | NC_003272 | ~31.7 | 24 | Contains orthologs but is considered a non-functional relic due to gene rearrangements.[9] |

| Nodularia spumigena CCY9414 | NZ_AAVW01000004 | ~31.6 | 23 | Similar architecture to Lyngbya sp. PCC 8106.[7] |

| Chlorogloeopsis fritschii PCC 6912 | - | - | - | Contains this compound biosynthetic genes.[10] |

This compound Biosynthesis Pathway

The biosynthesis of this compound is a complex process that begins with precursors from primary metabolism and involves a series of enzymatic reactions, some of which are proposed to be compartmentalized between the cytoplasm and the periplasm.[5] The initial steps leading to the formation of a monomeric precursor have been biochemically characterized.[10]

The proposed pathway is as follows:

-

Precursor Synthesis: The shikimate and aromatic amino acid pathways, supplemented by the dedicated genes within the this compound cluster, produce L-tryptophan and p-hydroxyphenylpyruvate.

-

Formation of Indole-3-pyruvic acid: The enzyme ScyB, a leucine dehydrogenase homolog, catalyzes the oxidative deamination of L-tryptophan to yield indole-3-pyruvic acid in the cytoplasm.[10]

-

Acyloin Condensation: The thiamine pyrophosphate (TPP)-dependent enzyme ScyA mediates the condensation of indole-3-pyruvic acid and p-hydroxyphenylpyruvate to form a β-ketoacid intermediate.[10]

-

Cyclization and Decarboxylation: ScyC, a protein of previously unknown function, catalyzes the cyclization and decarboxylation of the β-ketoacid to form a tricyclic ketone, which is a key step in forming the monomeric this compound precursor.[10]

-

Monomer Finalization and Export: The subsequent steps to finalize the monomer and its export to the periplasm are less understood but are thought to involve other Scy proteins and potentially the products of the satellite gene cluster (ebo genes).[5]

-

Dimerization: In the periplasm, two this compound monomers are proposed to undergo oxidative dimerization to form the final this compound pigment. The enzymes responsible for this final step have not been definitively identified, but ScyE has been shown to be essential for this compound production.[6]

Caption: Proposed biosynthetic pathway of this compound.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated, primarily by exposure to UV-A radiation.[11] Transcriptional analyses have shown that the entire 18-gene cluster in N. punctiforme, as well as the satellite gene cluster, are co-transcribed and upregulated upon exposure to UV-A light.[11] This coordinated expression is thought to be controlled by a two-component signal transduction system.

This regulatory system, typically encoded by genes located upstream of the main this compound cluster, consists of:

-

A Sensor Histidine Kinase: This protein is proposed to perceive the UV-A signal, possibly through a light-sensing domain, and subsequently autophosphorylates a conserved histidine residue.

-

A Response Regulator: The phosphate group is then transferred to a conserved aspartate residue on the response regulator. The phosphorylated response regulator is then believed to act as a transcriptional activator, binding to the promoter region of the this compound operon and initiating transcription.

Caption: UV-A induced signaling pathway for this compound biosynthesis.

Evolution of the this compound Gene Cluster

The widespread but patchy distribution of the this compound gene cluster across diverse cyanobacterial lineages suggests a complex evolutionary history. Phylogenetic analyses of the core biosynthetic genes and the associated aromatic amino acid biosynthesis genes indicate an ancient origin for this pathway, likely predating the divergence of many cyanobacterial orders.[7] The high degree of conservation of the core genes suggests strong purifying selection, highlighting the sustained importance of this photoprotective mechanism.

Two main hypotheses for the distribution of the this compound gene cluster are:

-

Ancient Origin and Differential Loss: The cluster originated early in cyanobacterial evolution and has been subsequently lost in lineages that did not require its function, such as planktonic species that can avoid high UV by moving in the water column.[4]

-

Horizontal Gene Transfer (HGT): The entire gene cluster may have been transferred between different cyanobacterial species, although the evidence for recent HGT events is limited.

The presence of a non-functional, relic gene cluster in Anabaena sp. PCC 7120 supports the "ancient origin and differential loss" hypothesis.[9] The architectural rearrangements observed in different species further point to a dynamic evolutionary history shaped by the specific ecological pressures faced by different cyanobacterial lineages.

Experimental Protocols

This section provides an overview of key experimental protocols used to study the this compound gene cluster and its products.

Targeted Gene Deletion in Nostoc punctiforme

Creating targeted gene deletions is crucial for elucidating the function of individual genes in the this compound biosynthetic pathway. A common method involves double homologous recombination to replace the target gene with an antibiotic resistance cassette.

Caption: Workflow for targeted gene deletion in Nostoc punctiforme.

Detailed Methodology:

-

Vector Construction:

-

Amplify ~1 kb regions upstream and downstream of the target gene from N. punctiforme genomic DNA.

-

Clone these "homology arms" into a suicide vector (e.g., a pRL278 derivative) flanking an antibiotic resistance cassette (e.g., neomycin resistance).

-

For counter-selection, a sacB gene can be included in the vector backbone, which confers sucrose sensitivity.

-

-

Triparental Conjugation:

-

Grow cultures of the N. punctiforme recipient strain, an E. coli strain carrying the suicide vector (the "cargo" strain), and an E. coli strain carrying a helper plasmid with conjugation machinery (e.g., pRL623).

-

Mix the three cultures and spot them onto a nutrient-rich agar plate (e.g., BG-11 with 5% LB).

-

Incubate for 24-48 hours to allow conjugation to occur.

-

-

Selection of Recombinants:

-

Resuspend the mixed culture and plate onto selective BG-11 medium containing the appropriate antibiotic.

-

Incubate under permissive conditions until exconjugant colonies appear.

-

To select for double recombinants, re-streak colonies onto BG-11 plates containing the antibiotic and 5% sucrose. Colonies that grow are likely double recombinants where the sacB gene has been lost.

-

-

Verification:

-

Perform colony PCR on putative double recombinants using primers that flank the target gene to confirm the replacement of the gene with the antibiotic cassette.

-

Sequence the PCR product to confirm the correct insertion.

-

Transcriptional Analysis by qRT-PCR

Quantitative reverse transcription PCR (qRT-PCR) is used to measure the expression levels of the scy genes in response to stimuli like UV-A radiation.

Detailed Methodology:

-

Experimental Setup:

-

Grow liquid cultures of N. punctiforme to mid-log phase under standard conditions.

-

Expose half of the cultures to UV-A radiation (e.g., 10 µmol photons m⁻² s⁻¹) while keeping the other half as a control under normal light.

-

Harvest cells at various time points (e.g., 0, 6, 12, 24, 48 hours).

-

-

RNA Extraction:

-

Pellet the cells by centrifugation and immediately freeze in liquid nitrogen.

-

Extract total RNA using a suitable method, such as a TRIzol-based protocol or a commercial kit designed for bacteria, often including a bead-beating step to ensure efficient cell lysis.[12]

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and random hexamer primers.

-

-

Quantitative PCR:

-

Perform qPCR using a SYBR Green or probe-based assay with primers specific for the scy genes of interest and a reference gene (e.g., rnpB) for normalization.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between the UV-A treated and control samples.

-

This compound Extraction and Quantification

The production of this compound can be quantified by extracting the pigment and analyzing it using spectrophotometry or high-performance liquid chromatography (HPLC).

Detailed Methodology:

-

Extraction:

-

Harvest cyanobacterial biomass by centrifugation or filtration.

-

Lyophilize or air-dry the biomass to determine the dry weight.

-

Extract the lipid-soluble pigments by suspending the biomass in an organic solvent such as 100% acetone or a mixture of methanol and ethyl acetate (1:1, v/v).[13]

-

Use sonication or bead beating to ensure complete extraction.

-

Centrifuge to pellet the cell debris and collect the supernatant containing the pigments.

-

-

Quantification:

-

Spectrophotometry: Scan the absorbance of the extract from 200-800 nm. The characteristic absorbance maximum of this compound is at approximately 384 nm in organic solvents.[9]

-

HPLC: For more accurate quantification and to separate this compound from other pigments, use reverse-phase HPLC.

-

Inject the pigment extract onto a C18 column.

-

Elute with a gradient of solvents, for example, a water/methanol/acetonitrile gradient.

-

Monitor the elution profile with a photodiode array (PDA) detector to identify this compound by its characteristic spectrum and retention time.

-

Quantify the amount of this compound by comparing the peak area to a standard curve generated with purified this compound.

-

-

Conclusion and Future Directions

The this compound gene cluster represents a remarkable example of a highly evolved and tightly regulated biosynthetic pathway for a crucial secondary metabolite. The organization of this cluster, with its core biosynthetic genes, dedicated precursor supply module, and associated regulatory elements, provides a comprehensive system for on-demand production of a potent sunscreen. The comparative genomic data highlight the evolutionary plasticity of this system, which has been shaped by the diverse environmental pressures encountered by cyanobacteria.

For researchers in drug development and biotechnology, the this compound biosynthetic pathway offers several avenues for exploration. The unique enzymatic reactions involved, particularly the novel cyclization catalyzed by ScyC, could inspire new synthetic chemistry strategies. Furthermore, the UV-A inducible promoter system could be harnessed as a tool for light-controlled gene expression in synthetic biology applications. The heterologous expression of the this compound gene cluster in a more tractable host could enable the sustainable production of this natural sunscreen for commercial use.

Future research should focus on elucidating the functions of the remaining uncharacterized genes in the cluster, particularly those in the satellite cluster and those involved in the final dimerization and export steps. A deeper understanding of the precise mechanism of UV-A sensing by the two-component regulatory system will also be critical for a complete picture of this elegant photoprotective system. Continued exploration of the this compound gene cluster will undoubtedly yield further insights into cyanobacterial evolution, secondary metabolism, and the potential for biotechnological innovation.

References

- 1. themoonlight.io [themoonlight.io]

- 2. journals.asm.org [journals.asm.org]

- 3. Molecular genetics and genomic analysis of this compound biosynthesis in Nostoc punctiforme ATCC 29133 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organization, Evolution, and Expression Analysis of the Biosynthetic Gene Cluster for this compound, a Cyanobacterial UV-Absorbing Pigment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comparative genomics approach to understanding the biosynthesis of the sunscreen this compound in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Mutational Studies of Putative Biosynthetic Genes for the Cyanobacterial Sunscreen this compound in Nostoc punctiforme ATCC 29133 [frontiersin.org]

- 7. Genome mining for natural product biosynthetic gene clusters in the Subsection V cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Genetics and Genomic Analysis of this compound Biosynthesis in Nostoc punctiforme ATCC 29133 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genome assembly, characterization, and mining of biosynthetic gene clusters (BGCs) from Chlorogloeopsis sp. ULAP02 isolated from Mt. Ulap, Itogon, Benguet, Philippines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Generation of Marked and Markerless Mutants in Model Cyanobacterial Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of current and alternative phenol based RNA extraction methodologies for cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Scytonemin: A Technical Guide to its Antioxidant and Radical Scavenging Properties

Audience: Researchers, scientists, and drug development professionals.

Abstract: Scytonemin, a lipid-soluble yellow-brown pigment found in the extracellular sheaths of many cyanobacteria, is renowned for its potent UV-screening capabilities. Beyond its function as a natural sunscreen, this compound exhibits significant antioxidant and radical-scavenging activities, positioning it as a molecule of interest for pharmaceutical and cosmeceutical applications. This document provides an in-depth technical overview of this compound's antioxidant profile, detailing its efficacy through quantitative data, outlining the experimental protocols used for its evaluation, and visualizing the biochemical pathways it modulates.

Quantitative Analysis of Antioxidant and Radical Scavenging Activity

This compound's antioxidant capacity has been quantified using various standard in vitro assays. Its efficacy is often compared against well-known antioxidants such as ascorbic acid and Trolox, a water-soluble analog of vitamin E. The data consistently demonstrates a dose-dependent response in its ability to neutralize free radicals.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

| Concentration | Scavenging Activity (%) | Source |

| 0.4 mM | 22% | [1] |

| 0.8 mM | 52% | [1] |

| 0.5 mg/mL | 12% | [2] |

| 1.0 mg/mL | 33% | [2] |

| 2.0 mg/mL | 57% | [2] |

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

| Assay Method | Analyte | IC₅₀ (µM) | Source |

| Colorimetry | This compound | 567 | [3] |

| Colorimetry | Trolox (Standard) | 300 | [3] |

| Electron Spin Resonance (ESR) | This compound | 36 | [3] |

| Electron Spin Resonance (ESR) | Trolox (Standard) | 167 | [3] |

Table 3: Other Antioxidant Activities

| Activity | Observation | Source |

| Superoxide Anion Scavenging | This compound demonstrates effective scavenging activity compared to ascorbic acid. | [4] |

| Total Antioxidant Contribution | In ethanol extracts of Nostoc commune, this compound accounted for up to 10% of the total radical scavenging activity. | [3][5][6] |

Mechanisms of Action: Signaling Pathways and Protective Roles

This compound's protective effects extend beyond direct radical scavenging to the modulation of key inflammatory signaling pathways that are often triggered by oxidative stress.

Dual Photoprotective Mechanism

This compound provides a two-pronged defense against UV-induced damage. Firstly, it acts as a physical shield, absorbing harmful UV-A radiation before it can penetrate the cell.[1][7][8] Secondly, it functions as a chemical antioxidant, neutralizing reactive oxygen species (ROS) that are inevitably generated by UV exposure, thereby preventing cellular damage.[9][10]

Caption: Dual protective mechanism of this compound against UV radiation.

Inhibition of the NF-κB Inflammatory Pathway

Chronic inflammation is intrinsically linked to oxidative stress. This compound has been shown to exert potent anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][11] In response to inflammatory stimuli like lipopolysaccharide (LPS), this compound blocks the degradation of IκBα, the inhibitory protein of NF-κB. This action prevents the p65 subunit of NF-κB from translocating to the nucleus, thereby suppressing the transcription of pro-inflammatory genes such as TNF-α and iNOS.[11][12][13]